molecular formula C17H20BrN3O B13128337 7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine

7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13128337
M. Wt: 362.3 g/mol
InChI Key: XOZLYIIIXSCFSL-UHFFFAOYSA-N
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Description

7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine is a synthetic compound characterized by its unique structure, which includes an adamantane moiety, a bromine atom, and a triazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine typically involves multiple steps:

    Formation of the Triazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyridine derivatives and hydrazine.

    Adamantylation: The adamantane moiety is introduced via a nucleophilic substitution reaction, where an adamantylmethoxy group is attached to the triazolopyridine core.

Industrial Production Methods: Industrial-scale production may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the triazolopyridine core, potentially altering its electronic properties.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Reduced triazolopyridine derivatives.

    Substitution: Various substituted triazolopyridine compounds depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

Industry:

    Pharmaceuticals: Its derivatives are being explored for use in various therapeutic applications, including antiviral and anti-inflammatory treatments.

Mechanism of Action

The mechanism by which 7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation.

    Pathways Involved: The compound can interfere with pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival.

Comparison with Similar Compounds

  • 7-(Adamantan-1-ylmethoxy)-6-chloro-[1,2,4]triazolo[4,3-a]pyridine
  • 7-(Adamantan-1-ylmethoxy)-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine

Comparison:

  • Uniqueness: The bromine atom in 7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine provides distinct reactivity compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s overall reactivity and interaction with biological targets.
  • Reactivity: The bromine derivative is more reactive in nucleophilic substitution reactions, allowing for a broader range of functionalization compared to its chloro and fluoro counterparts.

Properties

Molecular Formula

C17H20BrN3O

Molecular Weight

362.3 g/mol

IUPAC Name

7-(1-adamantylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C17H20BrN3O/c18-14-8-21-10-19-20-16(21)4-15(14)22-9-17-5-11-1-12(6-17)3-13(2-11)7-17/h4,8,10-13H,1-3,5-7,9H2

InChI Key

XOZLYIIIXSCFSL-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)COC4=CC5=NN=CN5C=C4Br

Origin of Product

United States

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